7-Chloro-[1,2,4]triazolo[4,3-c]pyrimidin-8-amine
Overview
Description
7-Chloro-[1,2,4]triazolo[4,3-c]pyrimidin-8-amine is a heterocyclic compound with the molecular formula C5H4ClN5. It is known for its unique structure, which combines a triazole ring with a pyrimidine ring, and is often used in various scientific research applications due to its potential biological activities .
Mechanism of Action
Mode of Action
It is known that triazolopyrimidines can interact with various biological targets, leading to changes in cellular functions .
Biochemical Pathways
Triazolopyrimidines have been found to display antiproliferative activities against certain cancer cells , suggesting they may affect pathways related to cell proliferation and growth .
Result of Action
Some studies suggest that related compounds can cause cell growth arrest at the G0-G1 stage , indicating potential antiproliferative effects.
Action Environment
It is known that factors such as temperature, ph, and the presence of other substances can affect the activity of chemical compounds .
Biochemical Analysis
Biochemical Properties
7-Chloro-[1,2,4]triazolo[4,3-c]pyrimidin-8-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell . Additionally, this compound can bind to nucleic acids, potentially interfering with DNA and RNA synthesis .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in cell proliferation and apoptosis. By inhibiting specific kinases, this compound can induce cell cycle arrest, leading to reduced cell proliferation . Furthermore, this compound can modulate gene expression by binding to transcription factors or directly interacting with DNA . This modulation can result in altered cellular metabolism and changes in the expression of genes involved in critical cellular functions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the inhibition of kinase activity. By binding to the active site of these enzymes, the compound prevents the transfer of phosphate groups, thereby disrupting signaling cascades . Additionally, this compound can interact with nucleic acids, leading to the inhibition of DNA and RNA polymerases . This interaction can result in the suppression of gene transcription and replication .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to extreme pH or high temperatures . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including sustained inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit kinase activity without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These adverse effects are likely due to the compound’s ability to interfere with essential cellular processes at elevated concentrations .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 oxidases play a crucial role in the oxidation of this compound, leading to the formation of various metabolites . These metabolites can further conjugate with glucuronic acid or sulfate, facilitating their excretion from the body .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . Transporters such as ATP-binding cassette (ABC) transporters can facilitate the movement of this compound across cellular membranes . Additionally, binding proteins within the cytoplasm can influence the localization and accumulation of this compound in specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can localize to the nucleus, where it interacts with DNA and transcription factors . Additionally, it can be found in the cytoplasm, where it interacts with kinases and other signaling molecules . Post-translational modifications, such as phosphorylation, can influence the targeting and localization of this compound within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-[1,2,4]triazolo[4,3-c]pyrimidin-8-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 5-amino-1H-1,2,4-triazole with cyanogen chloride, followed by chlorination and subsequent cyclization to form the desired compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-[1,2,4]triazolo[4,3-c]pyrimidin-8-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed:
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Oxidized derivatives with different functional groups.
Reduction Products: Reduced forms of the compound with altered oxidation states.
Scientific Research Applications
7-Chloro-[1,2,4]triazolo[4,3-c]pyrimidin-8-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of agrochemicals and other industrial products.
Comparison with Similar Compounds
- 7-Chloro-[1,2,4]triazolo[4,3-c]pyrimidin-5-amine
- 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-c]pyrimidine
Comparison: 7-Chloro-[1,2,4]triazolo[4,3-c]pyrimidin-8-amine is unique due to its specific substitution pattern and the presence of a chlorine atom at the 7-position, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
7-chloro-[1,2,4]triazolo[4,3-c]pyrimidin-8-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClN5/c6-4-3(7)5-10-9-2-11(5)1-8-4/h1-2H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJRMZBCFIRABIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(C2=NN=CN21)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40324651 | |
Record name | 7-chloro-[1,2,4]triazolo[4,3-c]pyrimidin-8-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40324651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7498-26-2 | |
Record name | NSC407407 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407407 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 7-chloro-[1,2,4]triazolo[4,3-c]pyrimidin-8-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40324651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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